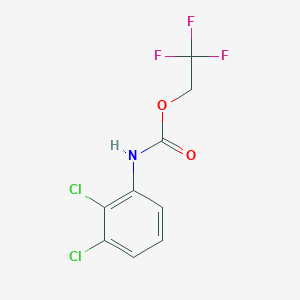

2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F3NO2/c10-5-2-1-3-6(7(5)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKVDOZNMGQAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165674 | |

| Record name | Carbamic acid, N-(2,3-dichlorophenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087797-90-7 | |

| Record name | Carbamic acid, N-(2,3-dichlorophenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087797-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2,3-dichlorophenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2,2-Trifluoroethyl N-(2,3-dichlorophenyl)carbamate is a synthetic compound that has gained attention in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H6Cl2F3NO2

- Molecular Weight : 288.05 g/mol

- CAS Number : 1087797-90-7

The compound features a trifluoroethyl group and a dichlorophenyl moiety attached to a carbamate functional group. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Carbamates are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing synaptic transmission.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors. For instance, studies on related compounds suggest that modifications in the carbamate structure can influence binding affinity and selectivity towards dopamine receptors .

Biological Activity Data

Case Studies

Research Findings

Recent research indicates that modifications in the carbamate structure can significantly affect biological activity:

- Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl ring or alterations in the carbamate moiety can lead to changes in potency against specific biological targets.

- Pharmacokinetics : The trifluoroethyl group enhances metabolic stability and bioavailability. Studies suggest that compounds with similar structures exhibit prolonged action due to reduced metabolic degradation .

Scientific Research Applications

Agrochemical Applications

1. Pesticide Development

The compound has been identified as a potential pesticide due to its efficacy against various agricultural pests. It acts as a plant protection agent, particularly effective against insects and nematodes. The stability and efficacy of formulations containing this compound are enhanced compared to traditional pesticides, making it a promising candidate for integrated pest management strategies .

2. Fungitoxicity

Research indicates that carbamates, including 2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate, exhibit fungitoxic properties. This makes them suitable for use in controlling fungal diseases in crops. Studies have shown that similar compounds have been effective in reducing fungal growth in various agricultural settings .

Medicinal Chemistry Applications

1. Drug Design

The structural motif of carbamates is prevalent in drug design due to their ability to modulate biological activity. The incorporation of fluorinated groups like trifluoroethyl enhances the pharmacokinetic properties of drugs, leading to improved bioavailability and metabolic stability. Research has demonstrated the potential of such compounds in developing new therapeutic agents .

2. Mechanism of Action

Carbamates function by inhibiting specific enzymes or receptors within biological systems. This mechanism is crucial for their role in both pest control and medicinal applications. For instance, they may act on acetylcholinesterase enzymes, disrupting neurotransmission in pests while also providing therapeutic effects in human medicine .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)carbamate

- Structure : Differs in the chlorine positions (3,5- vs. 2,3-dichloro), altering molecular symmetry and electronic distribution.

- Properties: Molecular weight = 288.05; CAS 1087788-79-1.

2,2,2-Trifluoroethyl N-(5-Chloro-2,4-Dimethoxyphenyl)carbamate

- Structure : Incorporates methoxy groups (electron-donating) and a single chlorine.

- Properties : Molecular weight = 313.66; CAS 1087798-00-2. Methoxy groups likely increase polarity and aqueous solubility, but may reduce metabolic stability due to decreased lipophilicity .

2,2,2-Trifluoroethyl N-(3-Bromophenyl)carbamate

Substituent Type and Electronic Effects

2,2,2-Trifluoroethyl N-(2-Methylphenyl)carbamate

- Structure : Methyl group replaces chlorine at the 2-position.

- Properties: Molecular weight = 233.19; CAS 1087788-64-4.

2,2,2-Trifluoroethyl N-[3-(Trifluoromethyl)phenyl]carbamate

Physicochemical Properties

Structural and Conformational Insights

- Hydrogen Bonding : In analogs like 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide, the N–H bond conformation and hydrogen bonding patterns are influenced by substituent positions, affecting crystal packing and solubility .

- Fluorine Effects : The trifluoroethyl group enhances bioavailability by reducing basicity of adjacent amines and increasing membrane permeability .

Preparation Methods

Carbamate Formation via Chloroformate Route

One common approach to prepare carbamates is by reacting an amine with an alkyl chloroformate. For this compound, the reaction involves:

Starting materials: 2,3-dichloroaniline and 2,2,2-trifluoroethyl chloroformate.

Reaction conditions: The amine is dissolved in an appropriate solvent such as dichloromethane at low temperature (0–15 °C) to control the reaction rate and minimize side reactions.

Procedure: The chloroformate is added dropwise to the amine solution under stirring, often in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.

Workup: After completion, the reaction mixture is washed with aqueous solutions to remove salts, dried over anhydrous sodium sulfate, and concentrated.

Purification: The crude product is purified by silica gel chromatography to afford the pure carbamate.

This method is efficient and widely used for carbamate synthesis due to the high reactivity of chloroformates and mild reaction conditions.

Coupling Using Carbamic Acid Derivatives and EDCI

Another method involves coupling a carbamic acid derivative or its equivalent with the amine using carbodiimide coupling agents:

Starting materials: 2,2,2-trifluoroethyl carbamic acid or its activated ester, and 2,3-dichloroaniline.

Coupling reagent: EDCI is used to activate the carboxylic acid group, facilitating nucleophilic attack by the amine.

Base: A base such as pyridine or triethylamine is added to scavenge the acid byproduct.

Reaction conditions: The reaction is typically carried out at room temperature (around 20–25 °C) for 12 hours.

Workup: The mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

Purification: Silica gel chromatography or preparative HPLC is used to isolate the pure product.

This approach allows for the preparation of carbamates without requiring preformed chloroformates and can be advantageous for sensitive substrates.

Hydrogenolysis and Salt Formation (Advanced Step)

In some synthetic sequences, after carbamate formation, the intermediate may undergo hydrogenolysis to remove protecting groups or modify functional groups, followed by salt formation to improve stability or solubility:

Hydrogenolysis: The intermediate is treated with hydrogen gas in the presence of a catalyst such as palladium on carbon.

Salt formation: The free base carbamate can be converted into a salt form by treatment with acids like hydrochloric acid or trifluoroacetic acid.

This step is more relevant in multi-step syntheses involving complex intermediates rather than direct carbamate preparation.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chloroformate reaction | 2,3-dichloroaniline, 2,2,2-trifluoroethyl chloroformate, base (e.g., TEA) | 0–15 °C, DCM solvent, 2–4 h | 70–85 | Direct, mild conditions, common method |

| Carbodiimide coupling (EDCI) | 2,3-dichloroaniline, 2,2,2-trifluoroethyl carbamic acid, EDCI, base | 20–25 °C, 12 h | 60–80 | Avoids chloroformates, requires coupling agent |

| Hydrogenolysis & salt formation | Intermediate carbamate, H2, Pd/C, acid | Room temp, variable time | Variable | For advanced intermediates, salt improves properties |

Research Findings and Notes

The chloroformate method is favored for its straightforwardness and relatively high yields. It requires careful temperature control to prevent side reactions such as urea formation.

The EDCI coupling method offers versatility when chloroformates are unstable or unavailable. However, it may generate urea byproducts from the coupling reagent, necessitating thorough purification.

Purification techniques such as silica gel chromatography and preparative HPLC are critical to isolate the pure carbamate due to the presence of closely related impurities.

The presence of electron-withdrawing groups like chlorine atoms on the phenyl ring and trifluoromethyl groups on the ethyl moiety influence the reactivity and stability of intermediates, often requiring optimization of reaction conditions.

No direct preparation method specifically for this compound was found in the reviewed literature, but analogous compounds such as 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate have been synthesized successfully using these approaches, suggesting applicability.

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (coupling step) | Minimizes side reactions |

| Solvent | Anhydrous CH2Cl2 | Prevents hydrolysis |

| Stoichiometry | 1:1.2 (amine:formate) | Maximizes conversion |

Q. Table 2. Spectral Reference Data

| Technique | Key Signal | Structural Assignment |

|---|---|---|

| <sup>1</sup>H NMR | δ 4.5–4.7 (q, J=8.5 Hz) | Trifluoroethyl -CH2-O |

| <sup>13</sup>C NMR | δ 155–160 ppm | Carbamate C=O |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.